molecular formula C23H20N2O3 B243768 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide

Cat. No. B243768
M. Wt: 372.4 g/mol
InChI Key: BQZRKZZMXXROLN-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide, also known as BMB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a benzamide derivative that is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide varies depending on its application. In cancer cells, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide induces apoptosis by activating the caspase pathway. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the production of pro-inflammatory cytokines.
In weed species, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of plants by interfering with the biosynthesis of chlorophyll. In fungi, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of cells by interfering with the biosynthesis of ergosterol.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been found to have several biochemical and physiological effects. In cancer cells, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide induces apoptosis and inhibits angiogenesis. In inflammatory cells, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the production of pro-inflammatory cytokines. In weed species, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of plants by interfering with the biosynthesis of chlorophyll. In fungi, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of cells by interfering with the biosynthesis of ergosterol.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is also highly stable, making it easy to store and transport. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its synthesis method requires several steps, making it time-consuming.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide. In medicine, further studies are needed to investigate the potential of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide as a treatment for inflammatory diseases. In agriculture, further studies are needed to investigate the potential of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide as a herbicide and fungicide. In environmental science, further studies are needed to investigate the potential of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide as a fluorescent probe for the detection of environmental pollutants.
Conclusion
In conclusion, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been well-established, and it has been extensively studied for its potential use in medicine, agriculture, and environmental science. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has several biochemical and physiological effects, and its mechanism of action varies depending on its application. While N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has some limitations for lab experiments, there are several future directions for its study.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide involves several steps, including the condensation of 2-methylbenzoyl chloride and 5-amino-2-methylbenzoxazole, followed by the reaction of the resulting compound with 3-methyl-4-methoxybenzoyl chloride. The final product is obtained through purification and crystallization processes. The synthesis method of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been well-established and has been used in several studies.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been investigated for its anti-cancer properties. Studies have shown that N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been studied for its potential use as a herbicide. Studies have shown that N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of several weed species, making it a promising alternative to traditional herbicides. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has also been investigated for its potential use as a fungicide.
In environmental science, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been studied for its potential use as a fluorescent probe for the detection of environmental pollutants. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been found to be highly sensitive to the presence of certain pollutants, making it a potential tool for environmental monitoring.

properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C23H20N2O3/c1-14-11-12-16(23-25-18-9-4-5-10-20(18)28-23)13-19(14)24-22(26)17-8-6-7-15(2)21(17)27-3/h4-13H,1-3H3,(H,24,26)

InChI Key

BQZRKZZMXXROLN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C(=CC=C4)C)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)OC

Origin of Product

United States

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